N-(3-fluoro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Anti-inflammatory Activity
A study conducted by Sunder and Maleraju (2013) explored the synthesis of derivatives related to N-(3-fluoro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide. They synthesized eight derivatives and tested their anti-inflammatory activity, discovering significant activity in several compounds (Sunder & Maleraju, 2013).
Anticancer and Antimicrobial Activities
Gull et al. (2016) studied a series of compounds related to this compound for various biological activities including antioxidant, antibacterial, and urease inhibition. They found these compounds to display significant activity, particularly in urease inhibition (Gull et al., 2016).
Lu et al. (2020) synthesized new N-phenylacetamide derivatives containing 4-arylthiazole moieties. These compounds showed promising antibacterial activities and potential as leads in the design of antibacterial agents (Lu et al., 2020).
Photo-degradation Analysis
Wu et al. (2007) investigated the photo-degradation behavior of compounds similar to this compound. Their research provides insights into the stability and degradation pathways of these compounds under light exposure (Wu et al., 2007).
Hepatic Metabolism and Thyroid Hormone Levels
Christenson et al. (1996) explored the effects of a compound structurally related to this compound on hepatic metabolism and circulating thyroid hormone levels in rats. Their study suggests potential impacts on liver function and thyroid hormone biotransformation (Christenson et al., 1996).
Non-Peptide CCKB Receptor Antagonists
Bertrand et al. (1994) investigated the pharmacological properties of ureido-acetamides, a family of compounds related to this compound. They found these compounds to be potent and selective non-peptide CCKB receptor antagonists, useful for exploring the physiological functions of CCKB receptors (Bertrand et al., 1994).
Mechanism of Action
The compound displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047). The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .
Future Directions
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c1-12-3-6-14(7-4-12)23-19(27)25-20-24-16(11-28-20)10-18(26)22-15-8-5-13(2)17(21)9-15/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCPSTLXBQVXFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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